Retinyl propionate Retinyl propionate Retinal, retinol and retinoic acid are the aldehyde, alcohol and acid forms of vitamin A. The retinoids exist as many geometric isomers due to the unsaturated bonds in the aliphatic chain. Retinoids also exist as retinyl esters such as retinyl propionate, retinyl acetate and retinyl palmitate.
Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to pharmacopeia primary standards. Retinyl Propionate belongs to the group of retinyl esters and is found to be active in human skin. It shows cosmetic related efficacy and hence helps in the improvement of photodamaged facial skin.

Brand Name: Vulcanchem
CAS No.: 7069-42-3
VCID: VC21143248
InChI: InChI=1S/C23H34O2/c1-7-22(24)25-17-15-19(3)11-8-10-18(2)13-14-21-20(4)12-9-16-23(21,5)6/h8,10-11,13-15H,7,9,12,16-17H2,1-6H3/b11-8+,14-13+,18-10+,19-15+
SMILES: CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Molecular Formula: C23H34O2
Molecular Weight: 342.5 g/mol

Retinyl propionate

CAS No.: 7069-42-3

Cat. No.: VC21143248

Molecular Formula: C23H34O2

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

Retinyl propionate - 7069-42-3

Specification

Description Retinal, retinol and retinoic acid are the aldehyde, alcohol and acid forms of vitamin A. The retinoids exist as many geometric isomers due to the unsaturated bonds in the aliphatic chain. Retinoids also exist as retinyl esters such as retinyl propionate, retinyl acetate and retinyl palmitate.
Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to pharmacopeia primary standards. Retinyl Propionate belongs to the group of retinyl esters and is found to be active in human skin. It shows cosmetic related efficacy and hence helps in the improvement of photodamaged facial skin.

CAS No. 7069-42-3
Molecular Formula C23H34O2
Molecular Weight 342.5 g/mol
IUPAC Name [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] propanoate
Standard InChI InChI=1S/C23H34O2/c1-7-22(24)25-17-15-19(3)11-8-10-18(2)13-14-21-20(4)12-9-16-23(21,5)6/h8,10-11,13-15H,7,9,12,16-17H2,1-6H3/b11-8+,14-13+,18-10+,19-15+
Standard InChI Key SFRPDSKECHTFQA-ONOWFSFQSA-N
Isomeric SMILES CCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C
SMILES CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Canonical SMILES CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

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